molecular formula C10H10F3NO2 B11877883 2,2,2-trifluoro-N-(3-methoxy-2-methylphenyl)acetamide CAS No. 1245645-40-2

2,2,2-trifluoro-N-(3-methoxy-2-methylphenyl)acetamide

Cat. No.: B11877883
CAS No.: 1245645-40-2
M. Wt: 233.19 g/mol
InChI Key: WAGOFDWCHFFGOF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide ( 1245645-40-2) is a high-purity fluorinated acetamide derivative of significant interest in synthetic organic chemistry and pharmaceutical research. This compound, with a molecular formula of C 10 H 10 F 3 NO 2 and a molecular weight of 233.19 g/mol, serves as a valuable building block and intermediate in the development of novel bioactive molecules [citation2] . The compound's key structural features include a trifluoromethyl group (-CF 3 ) and a methoxy-substituted aromatic ring. The trifluoroacetyl moiety enhances electrophilic reactivity, making this compound particularly useful in amidation and cross-coupling reactions [citation2] . The methoxy and methyl substituents on the phenyl ring provide strategic steric and electronic modulation, which can significantly influence binding affinity in molecular interactions and help fine-tune the properties of resulting compounds [citation2] . Its primary research value lies in its application as a key synthetic intermediate for specialized chemical synthesis. Fluorinated amides like this one are recognized for their ability to improve metabolic stability and lipophilicity in candidate molecules, which are critical parameters in drug discovery [citation2] . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry, as it can profoundly impact a compound's biological activity, chemical reactivity, and metabolic stability [citation4] . This makes this compound a reliable and versatile reagent for constructing more complex, fluorine-containing target molecules in research settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1245645-40-2

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

2,2,2-trifluoro-N-(3-methoxy-2-methylphenyl)acetamide

InChI

InChI=1S/C10H10F3NO2/c1-6-7(4-3-5-8(6)16-2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15)

InChI Key

WAGOFDWCHFFGOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(3-methoxy-2-methylphenyl)acetamide typically involves the reaction of 3-methoxy-2-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-methoxy-2-methylaniline and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C.

    Procedure: The 3-methoxy-2-methylaniline is dissolved in a suitable solvent, such as dichloromethane, and trifluoroacetic anhydride is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Trifluoroacetamide Derivatives

Compound Name Aromatic Substituents Key Functional Groups Applications/Properties Reference
2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide 3-methoxy, 2-methylphenyl –OCH₃, –CH₃ Potential ligand or pharmaceutical intermediate (inferred) N/A
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Quinoline-8-yl N-heteroaromatic ring Organoboron complex formation (quantum yield: 0.79)
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide 2-iodophenyl –I (electron-withdrawing) Bioactive intermediate synthesis
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide Thiophene-dioxide, 3-methoxyphenyl –SO₂, –OCH₃ Not explicitly stated; likely a specialty chemical
2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide 5-nitro-2-pyridinyl –NO₂ (strong electron-withdrawing) Pharmaceutical/agrochemical research

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Compounds with –I (iodo, ), –NO₂ (nitro, ), or –CF₃ (trifluoromethyl) substituents exhibit enhanced electrophilicity, favoring reactions such as nucleophilic aromatic substitution or coordination to metals.
  • Heteroaromatic Moieties: The quinoline-8-yl group in enables bidentate coordination in organoboron complexes, whereas thiophene derivatives (e.g., ) may participate in sulfur-mediated redox chemistry.

Physicochemical Properties

  • Solubility: Hydroxyl-containing analogs (e.g., 2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide ) exhibit higher aqueous solubility due to hydrogen bonding, whereas methoxy/methyl-substituted derivatives likely prefer organic solvents.
  • Stability: Trifluoroacetamides with EDGs (e.g., –OCH₃) may resist hydrolytic degradation better than those with EWGs (e.g., –NO₂ ), which are more prone to nucleophilic attack.

Biological Activity

2,2,2-Trifluoro-N-(3-methoxy-2-methylphenyl)acetamide is an organic compound notable for its trifluoromethyl group and methoxy-substituted aromatic ring. Its molecular formula is C10_{10}H10_{10}F3_3NO2_2, with a molecular weight of approximately 233.187 g/mol. The unique structure of this compound contributes to its chemical reactivity and potential biological activities, making it a candidate for pharmaceutical applications.

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to penetrate biological membranes effectively. This feature is crucial for its interaction with various biological targets, including enzymes and receptors. The acetamide functional group allows for nucleophilic substitution reactions, which can lead to the formation of stable complexes with biological macromolecules .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, though specific mechanisms remain to be fully elucidated.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications in drug development .
  • Therapeutic Potential : Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting various diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Comparative studies with structurally similar compounds reveal that the presence of the trifluoromethyl group significantly influences potency and selectivity against biological targets.

Compound NameMolecular FormulaUnique Features
3-Methoxy-N-(3-methylphenyl)acetamideC11_{11}H15_{15}NO2_2Lacks trifluoromethyl group; potentially different biological activity
4-Trifluoromethyl-N-(3-methoxyphenyl)acetamideC11_{11}H10_{10}F3_3NO2_2Different position of trifluoromethyl substitution; may affect reactivity
N-(3-Methoxyphenyl)-N'-trifluoroacetimidamideC11_{11}H10_{10}F3_3N3_3OContains imidamide functionality; distinct reactivity profile

This table illustrates how variations in substituents can significantly affect the chemical behavior and biological activity of related compounds .

Case Studies

Recent studies have focused on the enzyme inhibition properties of this compound. For instance:

  • Inhibition Studies : A study demonstrated that modifications in the methoxy and trifluoromethyl groups could enhance potency against specific enzymes involved in cancer pathways .
  • Selectivity Profiles : Another investigation highlighted how structural modifications influenced selectivity over related enzymes, suggesting a promising therapeutic window for targeting specific cancer types .

Q & A

Q. What are the standard synthetic routes for 2,2,2-trifluoro-N-(3-methoxy-2-methylphenyl)acetamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Step 1: React 3-methoxy-2-methylaniline with trifluoroacetic anhydride in dichloromethane (DCM) at 0–5°C to form the acetamide backbone.
  • Step 2: Use a base like potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction to completion.
  • Critical Conditions: Temperature control (e.g., <10°C to minimize side reactions), solvent polarity (DCM or acetonitrile for solubility), and anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group. Yields >75% are achievable with strict stoichiometric ratios .

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions (e.g., methoxy at δ 3.8 ppm, trifluoromethyl at δ 115–120 ppm in ¹³C). Overlapping aromatic signals can be resolved using 2D-COSY or HSQC.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₁F₃NO₂, MW: 261.08 g/mol). Electrospray ionization (ESI) detects fragmentation patterns.
  • X-ray Diffraction (XRD): Single-crystal XRD resolves stereoelectronic effects of the trifluoromethyl group .

Q. What solvents and purification methods are optimal for isolating this compound?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DCM, ethyl acetate) for extraction. Avoid protic solvents (e.g., methanol) to prevent decomposition.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively removes unreacted aniline or trifluoroacetic acid. Recrystallization in ethanol/water (7:3) enhances purity (>95%) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and methoxy groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Trifluoromethyl Group: Strong electron-withdrawing effect (-I) activates the acetamide carbonyl for nucleophilic attack but deactivates the aromatic ring for electrophilic substitution.
  • Methoxy Group: Electron-donating (+M) effect directs electrophiles to the para position relative to the methoxy group.
  • Experimental Validation: Use density functional theory (DFT) to model charge distribution and compare with experimental results (e.g., regioselectivity in Suzuki-Miyaura couplings). Contradictions between computational predictions and empirical data may arise from solvent effects or steric hindrance .

Q. What strategies resolve contradictory data on biological activity between in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Stability: Assess hepatic microsomal stability (e.g., CYP450 metabolism) to explain reduced in vivo efficacy.
  • Solubility Adjustments: Modify formulation using PEG or cyclodextrins to enhance bioavailability.
  • Target Engagement Studies: Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to confirm target binding in vivo. Discrepancies may stem from off-target interactions or pharmacokinetic variability .

Q. How can reaction kinetics be optimized for scalable synthesis while minimizing hazardous byproducts?

Methodological Answer:

  • Kinetic Profiling: Use inline FTIR or HPLC to monitor intermediate formation. For example, track the consumption of 3-methoxy-2-methylaniline in real time.
  • Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent use. Catalytic methods (e.g., enzyme-mediated acylation) reduce waste.
  • Byproduct Mitigation: Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted trifluoroacetic anhydride .

Q. What computational tools predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cyclooxygenase-2 (COX-2). Validate with mutagenesis studies (e.g., Ala-scanning of active sites).
  • Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds between the acetamide carbonyl and Arg120 in COX-2).
  • Machine Learning: Train models on similar acetamide derivatives to predict IC₅₀ values for novel targets .

Data Analysis and Contradiction Management

Q. How to address discrepancies in NMR data between synthesized batches?

Methodological Answer:

  • Impurity Profiling: Use LC-MS to detect trace side products (e.g., hydrolyzed trifluoroacetyl groups).
  • Deuterated Solvent Calibration: Ensure consistent referencing (e.g., TMS at 0 ppm).
  • Dynamic NMR: Perform variable-temperature NMR to identify conformational exchange broadening signals .

Q. What statistical methods reconcile conflicting bioactivity results across research groups?

Methodological Answer:

  • Meta-Analysis: Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Sensitivity Analysis: Test for outliers or batch effects (e.g., cell line passage number differences).
  • Bayesian Hierarchical Modeling: Quantify uncertainty in EC₅₀ measurements caused by assay variability .

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